2-Fluoro-5-(2-fluoro-5-methylphenyl)phenol
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Overview
Description
2-Fluoro-5-(2-fluoro-5-methylphenyl)phenol is an organic compound that belongs to the class of fluorinated phenols. This compound is characterized by the presence of two fluorine atoms and a methyl group attached to a phenol ring. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-(2-fluoro-5-methylphenyl)phenol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorophenol and 2-fluoro-5-methylbenzene.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the reaction. Common solvents include dichloromethane and toluene, while catalysts such as palladium on carbon are frequently used.
Reaction Steps: The reaction proceeds through a series of steps, including halogenation, methylation, and coupling reactions. Each step requires specific conditions, such as temperature control and the addition of reagents like sodium hydroxide or potassium carbonate.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and automated systems. The process involves:
Bulk Handling of Chemicals: Large quantities of starting materials are handled using automated systems to ensure precision and safety.
Continuous Monitoring: The reaction conditions are continuously monitored using advanced sensors and control systems to maintain optimal conditions.
Purification: The final product is purified using techniques such as distillation, crystallization, or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-(2-fluoro-5-methylphenyl)phenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride to produce reduced phenol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of reduced phenol derivatives.
Substitution: Formation of substituted phenols with various functional groups.
Scientific Research Applications
2-Fluoro-5-(2-fluoro-5-methylphenyl)phenol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-(2-fluoro-5-methylphenyl)phenol involves its interaction with specific molecular targets and pathways. The compound can:
Bind to Enzymes: Inhibit the activity of certain enzymes by binding to their active sites.
Disrupt Cell Membranes: Interact with cell membranes, leading to increased permeability and potential cell death.
Modulate Signaling Pathways: Affect various signaling pathways involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-methylphenyl isocyanate: Another fluorinated compound with similar structural features but different functional groups.
2-Fluoro-5-(trifluoromethyl)phenol: A compound with a trifluoromethyl group instead of a methyl group, leading to different chemical properties.
Uniqueness
2-Fluoro-5-(2-fluoro-5-methylphenyl)phenol is unique due to its specific combination of fluorine and methyl groups, which impart distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields of research and industry.
Properties
IUPAC Name |
2-fluoro-5-(2-fluoro-5-methylphenyl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2O/c1-8-2-4-11(14)10(6-8)9-3-5-12(15)13(16)7-9/h2-7,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAIZQBVRPXHHQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C2=CC(=C(C=C2)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80684165 |
Source
|
Record name | 2',4-Difluoro-5'-methyl[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80684165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261950-20-2 |
Source
|
Record name | 2',4-Difluoro-5'-methyl[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80684165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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